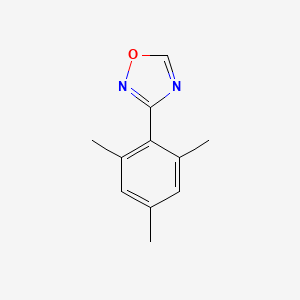

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)-

Descripción

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)- is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in pharmaceuticals, materials science, and agrochemicals .

Propiedades

Número CAS |

57459-38-8 |

|---|---|

Fórmula molecular |

C11H12N2O |

Peso molecular |

188.23 g/mol |

Nombre IUPAC |

3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H12N2O/c1-7-4-8(2)10(9(3)5-7)11-12-6-14-13-11/h4-6H,1-3H3 |

Clave InChI |

VUXZHKXTAAEGPY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C(=C1)C)C2=NOC=N2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)- can be synthesized through various methods. One common approach involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. This reaction proceeds via the formation of O-acylamidoxime intermediates, which then cyclize to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are typically generated in situ from chloroximes .

Industrial Production Methods

Industrial production of 1,2,4-oxadiazoles often employs high-throughput synthesis techniques to optimize yield and efficiency. Solid-phase synthesis and microwave-assisted synthesis are commonly used to produce these compounds on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Electrophilic Substitution: The electron-rich nature of the oxadiazole ring makes it susceptible to electrophilic attack.

Nucleophilic Substitution: The presence of electron-withdrawing groups can activate the ring towards nucleophilic substitution.

Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include chloroximes for generating nitrile oxides, carboxylic acids or their derivatives for amidoxime reactions, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:

Pharmaceuticals: It serves as a bioisostere for amides, esters, and ureas, making it valuable in drug design.

Materials Science: The compound is used in the development of scintillating materials and as a building block for functional materials.

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

Biological Research: The compound has been studied for its interactions with various biological targets, including enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 1,2,4-oxadiazole, 3-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The electron-withdrawing nature of the oxadiazole ring can activate adjacent functional groups, facilitating interactions with enzymes and receptors. This compound has been shown to inhibit various enzymes, including thymidylate synthase and HDAC, which are involved in cancer cell proliferation .

Comparación Con Compuestos Similares

1,2,4-Oxadiazole, 3-(2,4,6-trimethylphenyl)- can be compared with other oxadiazole isomers and related heterocycles:

1,2,3-Oxadiazole: Less stable and prone to ring-opening reactions.

1,2,5-Oxadiazole: Similar in structure but with different electronic properties.

1,3,4-Oxadiazole: Widely used in pharmaceuticals and agrochemicals, but with different reactivity patterns.

The unique electron-withdrawing properties and stability of 1,2,4-oxadiazole, 3-(2,4,6-trimethylphenyl)- make it particularly valuable in various applications, distinguishing it from its isomeric counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.